5-Acetamido-1,1,1-trichloroundecane

Description

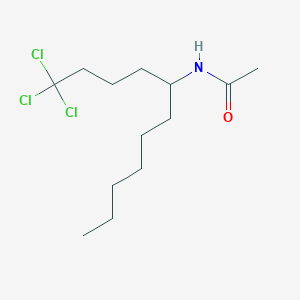

5-Acetamido-1,1,1-trichloroundecane (CAS: 345261-12-3) is a polychlorinated acetamide compound first isolated from the cyanobacterium Microcoleus lyngbyaceus . Its structure features an 11-carbon aliphatic chain with a trichloromethyl (-CCl₃) group at position 1 and an acetamido (-NHCOCH₃) substituent at position 5 (Fig. 1).

Properties

Molecular Formula |

C13H24Cl3NO |

|---|---|

Molecular Weight |

316.7 g/mol |

IUPAC Name |

N-(1,1,1-trichloroundecan-5-yl)acetamide |

InChI |

InChI=1S/C13H24Cl3NO/c1-3-4-5-6-8-12(17-11(2)18)9-7-10-13(14,15)16/h12H,3-10H2,1-2H3,(H,17,18) |

InChI Key |

PMBAZTIKQVXAJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC(Cl)(Cl)Cl)NC(=O)C |

Synonyms |

5-acetamido-1,1,1-trichloroundecane 6-acetamido-1,1,1-trichloroundecane ATClU cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular formula: C₁₃H₂₄Cl₃NO

- Molecular weight : 316.697 g/mol

- Physical state : Oil at room temperature

- Optical activity : [α]D +60 (c = 0.02 in CHCl₃)

Its synthesis involves acetylation of the parent amine, 1,1,1-trichloro-5-undecylamine (T-482), which has a molecular formula of C₁₁H₂₂Cl₃N .

Comparison with Structurally Similar Compounds

Positional Isomer: 6-Acetamido-1,1,1-trichloroundecane

A synthetic positional isomer, 6-acetamido-1,1,1-trichloroundecane , differs only in the placement of the acetamido group at carbon 6 instead of carbon 5 (Table 1).

Table 1: Comparison of 5-Acetamido and 6-Acetamido Isomers

| Property | 5-Acetamido-1,1,1-trichloroundecane | 6-Acetamido-1,1,1-trichloroundecane |

|---|---|---|

| Acetamido position | Carbon 5 | Carbon 6 |

| Source | Natural (M. lyngbyaceus) | Synthetic (from δ-decanolactone) |

| Molecular formula | C₁₃H₂₄Cl₃NO | C₁₃H₂₄Cl₃NO |

| Molecular weight | 316.697 g/mol | 316.697 g/mol |

| Reported physical state | Oil | Not specified |

Parent Amine: 1,1,1-Trichloro-5-undecylamine (T-482)

The non-acetylated precursor, 1,1,1-trichloro-5-undecylamine, provides a basis for understanding the impact of acetylation on physicochemical properties (Table 2).

Table 2: Comparison with Parent Amine

| Property | 1,1,1-Trichloro-5-undecylamine (T-482) | 5-Acetamido-1,1,1-trichloroundecane |

|---|---|---|

| Functional group | Amine (-NH₂) | Acetamido (-NHCOCH₃) |

| Molecular formula | C₁₁H₂₂Cl₃N | C₁₃H₂₄Cl₃NO |

| Molecular weight | 274.66 g/mol | 316.697 g/mol |

| Optical activity | (+)-form reported | [α]D +60 (c = 0.02 in CHCl₃) |

Key Insight : Acetylation increases molecular weight by 42.037 g/mol and introduces a polar amide group, likely altering solubility and reactivity .

Other Polychlorinated Acetamides

Compounds such as 8-acetamido-1,1,15,15-tetrachloro-1,14-pentadeca-3,12-diyne (D-357) highlight structural diversity within this class (Table 3).

Table 3: Comparison with Extended-Chain Derivatives

| Compound | Chain Length | Chlorine Atoms | Structural Features |

|---|---|---|---|

| 5-Acetamido-1,1,1-trichloroundecane | 11-carbon | 3 | Linear alkane |

| 8-Acetamido-1,1,15,15-tetrachloro-1,14-pentadeca-3,12-diyne | 15-carbon | 4 | Two triple bonds (positions 3, 12) |

| 8-Acetamido-1,15,15-trichloro-1-pentadecen-3-yne | 15-carbon | 3 | One triple bond (position 3), one double bond |

Key Insight : Increasing chain length and additional halogenation or unsaturated bonds may enhance lipophilicity or confer unique bioactivity, though empirical data are sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.